![molecular formula C16H16ClNO2S B2481944 5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide CAS No. 2034515-16-5](/img/structure/B2481944.png)
5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide
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Overview
Description
The compound “5-chloro-N-(1-(2,3-dihydrobenzofuran-5-yl)propan-2-yl)thiophene-2-carboxamide” is a derivative of benzofuran . Benzofuran and its derivatives are found to be suitable structures, existing widely in natural products and unnatural compounds with a wide range of biological and pharmacological applications .
Scientific Research Applications
Synthesis and Biological Evaluation
- Novel compounds have been synthesized using various precursors, including benzofurans and thiophenes, showing potential anti-inflammatory, analgesic, and antimicrobial activities. For instance, the synthesis of novel benzodifuranyl derivatives has been explored, leading to compounds with significant COX-2 inhibitory, analgesic, and anti-inflammatory activities (Abu‐Hashem et al., 2020). Similarly, the synthesis and characterization of tetrazol-thiophene carboxamides have shown promising antimicrobial properties (Talupur et al., 2021).
Antitubercular and Anticancer Potential
- Research into 5-substituted benzo[b]thiophene derivatives has uncovered potent anti-inflammatory properties (Radwan et al., 2009). Moreover, novel 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides have been designed and synthesized, demonstrating significant antitubercular activity against Mycobacterium tuberculosis, offering a new avenue for tuberculosis treatment (Marvadi et al., 2020).
Antioxidant and Antimicrobial Properties
- The catalytic synthesis of chalcone derivatives has been studied, revealing potent antioxidant agents with promising in vitro antioxidant activity (Prabakaran et al., 2021). Additionally, the synthesis and antimicrobial evaluation of novel 3-methylbenzofuran derivatives have highlighted significant antimicrobial activity against various fungal and bacterial species (Abdel‐Aziz et al., 2009).
Chemical Synthesis and Characterization
- The research also delves into the chemical synthesis and structural characterization of various compounds. For instance, the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate showcases the intricate processes involved in creating novel chemical entities (Li-jua, 2015).
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound belongs to the class of benzofuran derivatives, which have been shown to exhibit a wide range of biological activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets and induce changes that lead to their observed biological activities .
Biochemical Pathways
Benzofuran derivatives have been shown to affect a variety of biochemical pathways due to their diverse biological activities .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
properties
IUPAC Name |
5-chloro-N-[1-(2,3-dihydro-1-benzofuran-5-yl)propan-2-yl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO2S/c1-10(18-16(19)14-4-5-15(17)21-14)8-11-2-3-13-12(9-11)6-7-20-13/h2-5,9-10H,6-8H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATRGYDLURHUJNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCC2)NC(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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